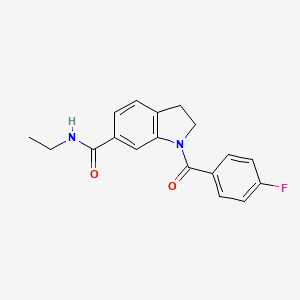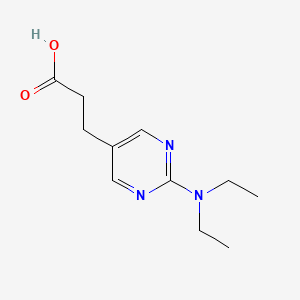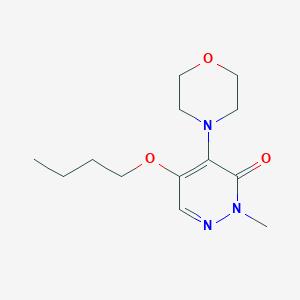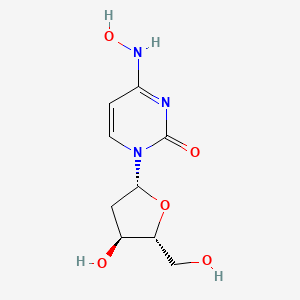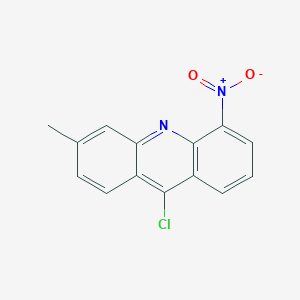
Lactaral
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactaral is a sesquiterpene compound found in certain species of the Lactarius genus of mushrooms. These mushrooms belong to the family Russulaceae and are known for their milky latex exudate. This compound is one of the many bioactive compounds isolated from these mushrooms, and it has garnered interest due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactaral can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents to isolate the compound from the mushroom matrix. Chemical synthesis of this compound involves the construction of the sesquiterpene skeleton through a series of reactions, including cyclization, oxidation, and reduction steps. The specific reaction conditions, such as temperature, pressure, and catalysts, vary depending on the chosen synthetic route .
Industrial Production Methods
Industrial production of this compound is primarily focused on optimizing the extraction process from natural sources. This involves large-scale cultivation of Lactarius mushrooms, followed by solvent extraction and purification techniques such as chromatography. Advances in biotechnological methods, including the use of genetically modified organisms, are also being explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions
Lactaral undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lactaroscrobiculide B, a sesquiterpene lactone with a carbonyl group.
Reduction: Reduction of this compound can yield different furanosesquiterpenes.
Substitution: This compound can participate in substitution reactions, particularly involving its furan ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various sesquiterpene derivatives, such as lactaroscrobiculide B and other furanosesquiterpenes. These products have been studied for their potential biological activities .
Scientific Research Applications
Chemistry: Lactaral serves as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Research has focused on the ecological role of this compound in mushroom defense mechanisms and its interactions with other organisms.
Medicine: Preliminary studies suggest that this compound and its derivatives may possess antimicrobial, anti-inflammatory, and anticancer properties, making them potential candidates for drug development.
Industry: This compound is being explored for its potential use in the development of natural pesticides and other agrochemical products
Mechanism of Action
The mechanism of action of lactaral involves its interaction with various molecular targets and pathways. This compound is believed to exert its effects through the modulation of enzyme activity and signaling pathways. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, this compound may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Lactaral shares structural similarities with other sesquiterpenes found in the Lactarius genus, such as furoscrobiculins and lactaroscrobiculide B. this compound is unique due to its specific furan ring structure and the presence of certain functional groups that confer distinct biological activities. Similar compounds include:
Furoscrobiculins: These compounds also contain furan rings but differ in their substitution patterns.
Lactaroscrobiculide B: A sesquiterpene lactone with a carbonyl group, formed through the oxidation of this compound
This compound’s unique chemical structure and diverse biological activities make it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
54462-53-2 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-[(2R)-2-(4,4-dimethylcyclopenten-1-yl)propyl]furan-3-carbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-11(12-4-5-15(2,3)7-12)6-13-9-17-10-14(13)8-16/h4,8-11H,5-7H2,1-3H3/t11-/m1/s1 |
InChI Key |
VTVXUNQJWFOXFX-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CC1=COC=C1C=O)C2=CCC(C2)(C)C |
Canonical SMILES |
CC(CC1=COC=C1C=O)C2=CCC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


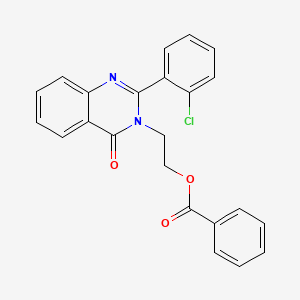
![7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12925834.png)
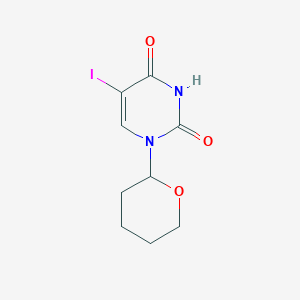
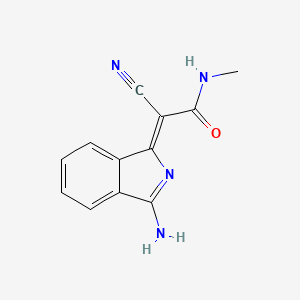
![2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide](/img/structure/B12925859.png)
![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)

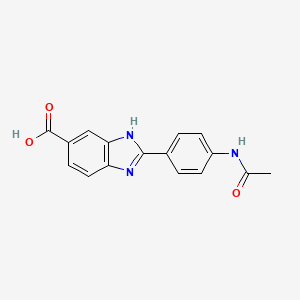
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one](/img/structure/B12925883.png)
